molecular formula C14H23N3 B7986863 [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine

Cat. No.: B7986863
M. Wt: 233.35 g/mol
InChI Key: BXEJCZSUHCDQCG-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine is a chiral compound with a pyrrolidine ring, an aminoethyl group, and a benzyl-methyl-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.

    Attachment of the Benzyl-Methyl-Amine Moiety: The final step involves the attachment of the benzyl-methyl-amine moiety through a reductive amination reaction.

Industrial Production Methods

Industrial production of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert imines or oximes back to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl-methyl-amine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and bases like sodium hydroxide (NaOH) are often employed.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Regeneration of the original amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and chiral compounds.

Biology

In biological research, this compound is studied for its potential role as a ligand in receptor binding studies and as a precursor for the synthesis of biologically active molecules.

Medicine

The compound is investigated for its potential therapeutic applications, including its use as a pharmacophore in drug design and development.

Industry

In the industrial sector, [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine is used in the production of specialty chemicals and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-phenyl-methyl-amine
  • [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-methyl-amine
  • [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-propyl-methyl-amine

Uniqueness

[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3R)-1-(2-aminoethyl)-N-benzyl-N-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-16(11-13-5-3-2-4-6-13)14-7-9-17(12-14)10-8-15/h2-6,14H,7-12,15H2,1H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEJCZSUHCDQCG-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@@H]2CCN(C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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